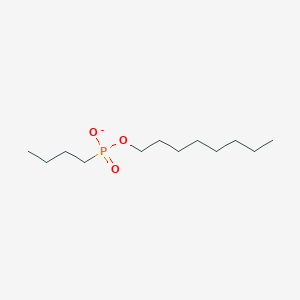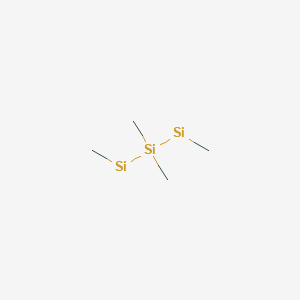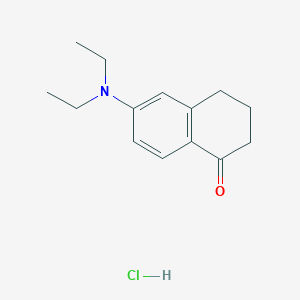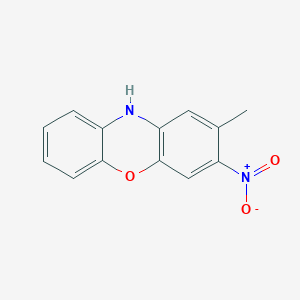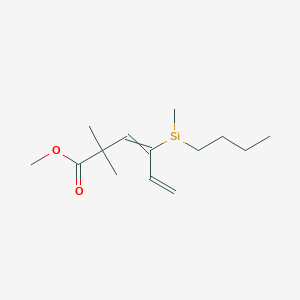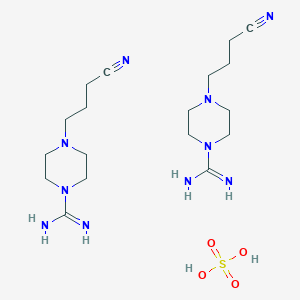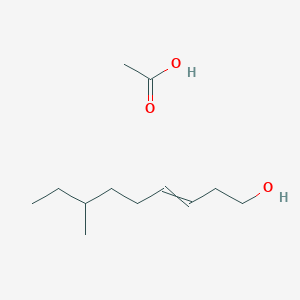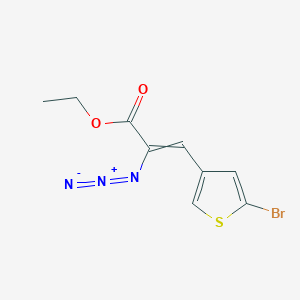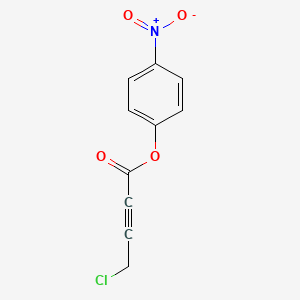
4-Nitrophenyl 4-chlorobut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-chlorobut-2-ynoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitrophenyl group attached to a 4-chlorobut-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-chlorobut-2-ynoate typically involves the esterification of 4-nitrophenol with 4-chlorobut-2-ynoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-chlorobut-2-ynoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-chlorobut-2-ynoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 4-chlorobut-2-ynoate.
Hydrolysis: 4-Nitrophenol and 4-chlorobut-2-ynoic acid.
Applications De Recherche Scientifique
4-Nitrophenyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-chlorobut-2-ynoate involves its interaction with nucleophiles and reducing agents. The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a 4-chlorobut-2-ynoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a 4-chlorobut-2-ynoate group.
4-Nitrophenyl butyrate: Similar ester structure but with a butyrate group instead of a 4-chlorobut-2-ynoate group.
Uniqueness
The combination of the nitrophenyl and 4-chlorobut-2-ynoate groups allows for versatile chemical transformations and the synthesis of novel compounds .
Propriétés
Numéro CAS |
93524-35-7 |
|---|---|
Formule moléculaire |
C10H6ClNO4 |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C10H6ClNO4/c11-7-1-2-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2 |
Clé InChI |
OMGGEQGYSPEISB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


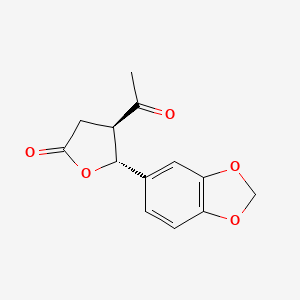
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
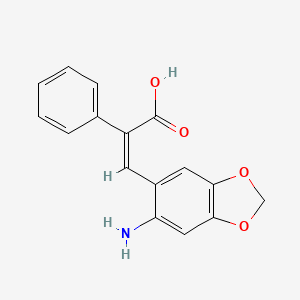
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
